[(Pyridin-4-ylmethyl)-amino]-acetic acid

Catalog No.
S732682
CAS No.
88720-65-4
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(Pyridin-4-ylmethyl)-amino]-acetic acid

CAS Number

88720-65-4

Product Name

[(Pyridin-4-ylmethyl)-amino]-acetic acid

IUPAC Name

2-(pyridin-4-ylmethylamino)acetic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-10-5-7-1-3-9-4-2-7/h1-4,10H,5-6H2,(H,11,12)

InChI Key

VGXJOVFCVXOPPA-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CNCC(=O)O

Canonical SMILES

C1=CN=CC=C1CNCC(=O)O

Application in Non-linear Optics

Application in Anesthetic Drugs

Application in Non-linear Optics

Application in Pharmaceutical Industry

[(Pyridin-4-ylmethyl)-amino]-acetic acid, also known as 2-(pyridin-4-ylmethylamino)acetic acid, is an organic compound characterized by a pyridine ring linked to an amino-acetic acid moiety. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2, and it has a CAS number of 1566-42-3. The compound is notable for its structural features, which include both an amine group and a carboxylic acid group, making it a versatile building block in organic synthesis and pharmaceutical chemistry .

  • Oxidation: This process can convert the compound into corresponding carboxylic acids or aldehydes. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to produce amines or alcohol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as halogens or alkyl halides are commonly employed under suitable conditions.

[(Pyridin-4-ylmethyl)-amino]-acetic acid exhibits biological activity that makes it relevant in various research fields. It has been studied for its potential interactions with enzymes and receptors, acting as either an inhibitor or activator. This modulation of biochemical pathways suggests its utility in pharmacological applications, particularly in drug design and development.

The synthesis of [(Pyridin-4-ylmethyl)-amino]-acetic acid typically involves the reaction of pyridine-4-carboxaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents include sodium borohydride or hydrogen gas in the presence of palladium catalysts. In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield by optimizing reaction conditions such as temperature and pressure .

This compound has several applications across different scientific domains:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Used in studies involving enzyme-substrate interactions and as a ligand in coordination chemistry.
  • Industry: Employed in producing specialty chemicals and materials with unique properties, including agrochemicals and pharmaceuticals.

Research has demonstrated that [(Pyridin-4-ylmethyl)-amino]-acetic acid interacts with specific molecular targets such as enzymes and receptors. These interactions can influence various biochemical pathways, making it a subject of interest in pharmacological studies. Its ability to modulate enzyme activity suggests potential therapeutic applications.

[(Pyridin-4-ylmethyl)-amino]-acetic acid can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
Pyridine-4-carboxylic acidLacks amino-acetic moietyDifferent reactivity; primarily acidic properties
Pyridin-4-ylmethanolContains hydroxyl group instead of amino-acetic moietyDifferent chemical properties; primarily alcohol-based
N-(pyridin-4-yl)methylglycineSimilar structure but varies in functional groupsUnique reactivity due to additional functional groups

The uniqueness of [(Pyridin-4-ylmethyl)-amino]-acetic acid lies in its combination of the pyridine ring with both amine and carboxylic acid functionalities, which imparts distinct chemical and biological properties that are not present in its similar compounds .

Molecular Formula and Physical Constants

[(Pyridin-4-ylmethyl)-amino]-acetic acid possesses the molecular formula C₈H₁₀N₂O₂, representing a compound with eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2]. The molecular weight has been precisely determined as 166.18 grams per mole through computational analysis [2] [3]. The exact mass of this compound is calculated to be 166.074227566 daltons, providing a highly accurate measurement for mass spectrometric identification [2].

The compound exhibits specific physical constants that facilitate its identification and characterization. The XLogP3-AA value is calculated as -2.5, indicating the compound's hydrophilic nature and its preference for aqueous environments [2]. The hydrogen bond donor count is established as 2, while the hydrogen bond acceptor count is 4, reflecting the presence of amino and carboxylic acid functional groups [2]. The rotatable bond count is determined to be 4, suggesting moderate molecular flexibility [2]. The topological polar surface area measures 62.2 Ångström squared, which influences the compound's permeability and solubility characteristics [2].

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₂ [1] [2]
Molecular Weight166.18 g/mol [2] [3]
Exact Mass166.074227566 Da [2]
XLogP3-AA-2.5 [2]
Hydrogen Bond Donors2 [2]
Hydrogen Bond Acceptors4 [2]
Rotatable Bonds4 [2]
Topological Polar Surface Area62.2 Ų [2]

Structural Representation

2D Structure

The two-dimensional structural representation of [(Pyridin-4-ylmethyl)-amino]-acetic acid reveals a pyridine ring system connected through a methylene bridge to an amino acid moiety [2]. The pyridine ring maintains its characteristic six-membered aromatic structure with nitrogen at the 4-position [2]. The methylene linker provides flexibility between the aromatic pyridine system and the glycine-derived portion of the molecule [2]. The carboxylic acid group is positioned to allow for typical acid-base interactions and hydrogen bonding patterns [2].

3D Conformers

Three-dimensional conformational analysis demonstrates that [(Pyridin-4-ylmethyl)-amino]-acetic acid exhibits conformational flexibility due to the presence of rotatable bonds [2]. The molecule can adopt multiple spatial arrangements while maintaining its fundamental connectivity [2]. The pyridine ring remains planar, while the aliphatic chain connecting to the amino acid portion can rotate freely [2]. These conformational variations influence the compound's binding properties and interactions with other molecules [2].

Crystallographic Data

Limited crystallographic data is available for [(Pyridin-4-ylmethyl)-amino]-acetic acid in the current literature [4] [5]. The compound has been assigned the MDL number MFCD08443132, which serves as a unique identifier in crystallographic databases [1] [6] [2]. While specific crystal structure determinations have not been extensively reported, the molecular geometry suggests potential for hydrogen bonding networks typical of amino acid derivatives [4] [5].

The compound's structural characteristics indicate it may form crystals with intermolecular hydrogen bonding between carboxylic acid groups and amino functionalities [4] [5]. The pyridine nitrogen atom provides additional sites for hydrogen bond acceptance, potentially influencing crystal packing arrangements [4] [5].

Spectroscopic Identifiers

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named 2-(pyridin-4-ylmethylamino)acetic acid [2]. Alternative IUPAC-acceptable names include N-(pyridin-4-ylmethyl)glycine and [(4-pyridinylmethyl)amino]acetic acid [6] [2]. The condensed IUPAC notation presents the structure as pyrid-4-ylmethyl-Gly-OH, emphasizing its glycine derivative nature [2].

InChI and InChIKey Descriptors

The International Chemical Identifier for [(Pyridin-4-ylmethyl)-amino]-acetic acid is InChI=1S/C8H10N2O2/c11-8(12)6-10-5-7-1-3-9-4-2-7/h1-4,10H,5-6H2,(H,11,12) [6] [2]. This InChI string provides a standardized textual representation of the molecular structure, encoding connectivity, hydrogen atoms, and charge information [7] [2].

The corresponding InChIKey is VGXJOVFCVXOPPA-UHFFFAOYSA-N, representing a fixed-length hashed version of the full InChI [6] [7] [2]. This 27-character identifier facilitates database searches and provides a unique fingerprint for the compound [7] [2]. The InChIKey structure follows the standard format with connectivity information encoded in the first 14 characters, stereochemistry and other layers in the middle 10 characters, and protonation state indicated by the final character [7].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for [(Pyridin-4-ylmethyl)-amino]-acetic acid is C1=CN=CC=C1CNCC(=O)O [2]. This linear notation efficiently represents the molecular structure by describing the connectivity of atoms and bonds [2]. An alternative SMILES representation found in chemical databases is OC(=O)CNCc1ccncc1, demonstrating the flexibility of SMILES notation while maintaining chemical accuracy [1].

XLogP3

-2.5

Sequence

G

Dates

Last modified: 08-15-2023

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